4,8-Dimethyldeca-4,9-diene-1,8-diol
Description
Significance of Unsaturated Diol Architectures in Advanced Organic Synthesis
Unsaturated diol architectures, such as that found in 4,8-Dimethyldeca-4,9-diene-1,8-diol, are of significant interest in advanced organic synthesis due to the presence of multiple, distinct functional groups within a single molecule. This bifunctionality allows for a wide range of chemical transformations, making them versatile building blocks for complex molecular structures.
Diols, which are compounds containing two hydroxyl groups, are widely utilized in organic chemistry. wikipedia.org The hydroxyl groups can undergo reactions typical of alcohols, such as esterification and ether formation. youtube.combartleby.com This reactivity is fundamental to their use as comonomers in polymerization reactions to produce important materials like polyesters and polyurethanes. youtube.com Furthermore, diol functionalities are crucial in the synthesis of complex organic molecules where they can act as protecting groups for carbonyl compounds. wikipedia.org
The "unsaturated" aspect of these molecules, conferred by one or more carbon-carbon double bonds, adds another layer of synthetic utility. Dienes, specifically conjugated dienes, are cornerstone reactants in one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. nih.govwikipedia.orgmasterorganicchemistry.com This reaction allows for the formation of six-membered rings with a high degree of stereochemical control, providing a reliable method for building molecular complexity. nih.govwikipedia.org Additionally, the double bonds in dienes serve as handles for various other transformations, including transition metal-catalyzed reactions like hydroboration and hydroaminoalkylation, which introduce further functionality. nih.gov
The combination of both diol and diene functionalities in one molecule creates a powerful synthetic intermediate. A chemist can selectively react one functional group while leaving the other intact for subsequent transformations. For instance, the diene portion could be used in a Diels-Alder cycloaddition to construct a complex ring system, after which the hydroxyl groups could be modified or used to link the molecule to another substrate. This orthogonal reactivity is a key principle in the strategic synthesis of natural products and novel materials.
Overview of the Current Research Landscape for Diene-Diols
The current research landscape for diene-diols and related unsaturated alcohols is focused on both the development of novel synthetic methodologies to access these structures and their application as key intermediates in the synthesis of more complex targets.
A significant area of research involves the use of transition metal catalysis to construct and functionalize these molecules. For example, ruthenium-catalyzed reactions have been developed for the C-C coupling of diols with alkynes to produce β,γ-unsaturated α-hydroxyketones, demonstrating a modern approach to forming unsaturated alcohol derivatives. nih.gov Other research focuses on the catalytic functionalization of the diene moiety itself. Copper-catalyzed 1,2-hydroboration of 1,3-dienes, for instance, creates valuable organoboron intermediates that can be easily converted into alcohols, providing a pathway to polyol structures. nih.gov
The synthesis of diols, including unsaturated ones, is also an area of active investigation. Modern methods for dihydroxylation of alkenes, which can be the precursors to dienes, include metal-free approaches using peroxyacids and iodine-catalyzed reactions in environmentally benign solvents like water. organic-chemistry.org
Furthermore, the inherent reactivity of diene systems continues to be exploited in biomimetic synthesis. The Diels-Alder reaction, for example, is understood to be a key step in the biosynthesis of certain natural products, and synthetic chemists continue to explore its power in constructing complex molecular architectures from diene-containing precursors. nih.gov The strategic placement of hydroxyl groups in a diene-diol can influence the stereochemical outcome of such cycloadditions, making the synthesis of specific diene-diol isomers a valuable goal.
While this compound itself is noted as a semiochemical, a class of compounds used in chemical communication, its broader significance lies in its representation of the diene-diol structural motif. pherobase.com Its related aldehyde, 4,8-dimethyl-4,9-decadienal, is recognized for its potent floral and green odor, finding use in the fragrance industry. chemicalbook.comgoogle.comgoogle.com This highlights another application space for diene-derived compounds, where the carbon skeleton and functional groups are tailored to interact with biological receptors.
Interactive Data Tables
Below are tables detailing the properties of this compound and its related compounds.
Table 1: Properties of this compound Data sourced from multiple chemical databases.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₂₂O₂ |
| CAS Number | 114076-24-3 chemsrc.com |
Table 2: Properties of Related Compounds Data sourced from PubChem, ChemSpider, and other chemical suppliers. chemicalbook.comepa.govchemspider.comnih.gov
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |
| 4,8-dimethyldeca-4,9-dien-1-ol | 4,8-dimethyldeca-4,9-dien-1-ol | C₁₂H₂₂O | 182.30 g/mol nih.gov | 72928-27-9 nih.gov |
| 4,8-dimethyl-4,9-decadienal | 4,8-Dimethyldeca-4,9-dienal | C₁₂H₂₀O | 180.29 g/mol chemicalbook.com | 71077-31-1 chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
114076-24-3 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
4,8-dimethyldeca-4,9-diene-1,8-diol |
InChI |
InChI=1S/C12H22O2/c1-4-12(3,14)9-5-7-11(2)8-6-10-13/h4,7,13-14H,1,5-6,8-10H2,2-3H3 |
InChI Key |
QUVUXMWZBDPWME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)CCCO |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Transformations of 4,8 Dimethyldeca 4,9 Diene 1,8 Diol
Mechanistic Pathways Governing Diene-Diol Formation
The formation of diene-diols can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. These pathways often involve sophisticated catalytic systems and precise control over reaction conditions to achieve the desired stereochemistry and functional group arrangement.
Detailed Analysis of Catalytic Cross-Coupling Mechanisms
Catalytic cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and they can be adapted for the synthesis of diene-diols. wikipedia.org These reactions typically involve a metal catalyst, often based on palladium, which facilitates the coupling of two different organic fragments. wikipedia.org The general mechanism for a metal-catalyzed cross-coupling reaction involves a catalytic cycle that includes several key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
In the context of synthesizing a diene-diol like 4,8-dimethyldeca-4,9-diene-1,8-diol, a plausible cross-coupling approach could involve the reaction of a vinyl boronic acid with a suitable electrophile. researchgate.netorganic-chemistry.org For instance, a palladium-catalyzed oxidative cross-coupling of a vinyl boronic acid with a cyclic α-diazocarbonyl compound has been reported to efficiently produce 1,3-diene compounds. researchgate.netorganic-chemistry.org The mechanism of this reaction is believed to involve the migratory insertion of a palladium carbene as a key step. researchgate.netorganic-chemistry.org
The catalytic cycle typically begins with the oxidative addition of an organic halide to a low-valent metal center (e.g., Pd(0)) to form an organopalladium(II) intermediate. wikipedia.org This is followed by transmetalation, where an organometallic reagent (e.g., a vinyl boronic acid) transfers its organic group to the palladium center. wikipedia.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the active catalyst. wikipedia.org The choice of ligands, solvents, and other additives can significantly influence the efficiency and selectivity of the catalytic process. organic-chemistry.org
| Catalyst System | Reactants | Key Mechanistic Step | Product Type |
| Palladium-based | Vinyl boronic acids and cyclic α-diazocarbonyl compounds | Migratory insertion of palladium carbene | 1,3-Dienes researchgate.netorganic-chemistry.org |
| Iron(II) bromide/Zinc | Alkyl halides and terminal arylalkynes | Reductive coupling | Z-Olefins acs.org |
| Rhodium(I)/H8-BINAP | Alkenes and internal alkynes | Codimerization | 1,3-Dienes organic-chemistry.org |
| Ruthenium-based | Activated olefins and vinyl boronates | Oxidative cross-coupling | (E,E)-1,3-Dienes organic-chemistry.org |
Principles of Oxidative Cyclization Mechanisms in Diene Systems
Oxidative cyclization of 1,5-dienes is a valuable method for the diastereoselective synthesis of substituted tetrahydrofurans, which can be precursors to diene-diols. beilstein-journals.orgbohrium.com This transformation can be mediated by various metal-oxo species, such as those derived from osmium, manganese, and ruthenium. acs.orgsoton.ac.uk The generally accepted mechanism involves two sequential syn-stereospecific [3+2]-oxidative cycloadditions. beilstein-journals.org
The reaction of a 1,5-diene with a metal-oxo species like osmium tetroxide (OsO₄) initially forms an Os(VI) dioxoglycolate intermediate. acs.org In the presence of an acid, this intermediate is protonated, leading to a more electrophilic species that readily undergoes cyclization to form a tetrahydrofuran (B95107) diol. acs.org The acid plays a crucial role in promoting the cyclization over a competing "second cycle" dihydroxylation reaction. acs.org Computational studies using density functional theory (DFT) have provided significant insights into these mechanistic pathways, supporting the proposed role of acid catalysis. acs.orgsoton.ac.uk The catalytic cycle is completed by the reoxidation of the reduced osmium species back to OsO₄. acs.org
The stereochemical outcome of the oxidative cyclization is determined by the geometry of the double bonds in the starting diene. bohrium.com This method allows for the creation of up to four new stereogenic centers with a high degree of control over their relative stereochemistry. soton.ac.uk
| Oxidant | Diene System | Key Intermediate | Product | Stereochemistry |
| OsO₄/NMO (with acid) | 1,5-Dienes | Os(VI) dioxoglycolate | Tetrahydrofuran diols | cis-2,5-disubstituted acs.orgsoton.ac.uk |
| KMnO₄ | 1,5-Dienes | Mn(VI) or Mn(V) glycolate | Tetrahydrofuran diols | cis-2,5-disubstituted beilstein-journals.orgsoton.ac.uk |
| RuO₄ | 1,5-Dienes | Ruthenium-oxo species | Tetrahydrofuran diols | cis-2,5-disubstituted soton.ac.uk |
Unraveling Stereochemical Control in Diene-Diol Synthesis
Achieving stereochemical control is a paramount challenge in the synthesis of complex molecules like diene-diols. researchgate.net The relative and absolute stereochemistry of the hydroxyl groups and the configuration of the double bonds significantly impact the molecule's properties and its utility in further synthetic transformations.
In catalytic cross-coupling reactions, the stereochemistry of the starting materials often dictates the stereochemistry of the product. For example, the palladium-catalyzed cross-coupling of alkenyltrifluoroborates with alkenyl bromides proceeds with retention of the double bond geometry, allowing for the stereoselective synthesis of conjugated dienes. organic-chemistry.org
In oxidative cyclization reactions, the stereochemistry is largely governed by the suprafacial addition of the metal-oxo species to the double bonds. soton.ac.uk The geometry of the diene substrate directly translates into the relative stereochemistry of the resulting tetrahydrofuran diol. bohrium.com For instance, the oxidative cyclization of a (2E, 6E)-diene will lead to a specific diastereomer of the cis-2,5-disubstituted tetrahydrofuran diol. acs.org
Furthermore, the use of chiral catalysts or auxiliaries can induce enantioselectivity in these reactions. Asymmetric dihydroxylation, for example, can be used to create chiral diols from alkenes with high enantiomeric excess. nih.gov Similarly, enantioselective diboration of 1,3-dienes followed by oxidation provides a route to enantiomerically enriched 1,4-diols. nih.gov The rigidity of cyclic intermediates can also be exploited to control the stereochemistry of subsequent reactions. scholaris.ca
Functional Group Transformations of the Diene and Diol Moieties
Once the diene-diol framework is established, the diene and diol moieties can undergo a variety of functional group transformations to introduce further complexity and prepare them for subsequent synthetic steps.
Selective Olefin Transformations in Diene-Diols
The presence of two double bonds in a diene-diol offers opportunities for selective transformations. The reactivity of each double bond can be influenced by its substitution pattern and the presence of nearby functional groups. For instance, in non-conjugated dienes, it is possible to achieve regioselective dihydroxylation of a terminal olefin over a more substituted internal olefin using reagents like osmium tetroxide with AD-mix-α. capes.gov.br This selectivity is often attributed to steric hindrance around the internal double bond. capes.gov.br
Other selective transformations of olefins include epoxidation, hydrogenation, and metathesis. The choice of catalyst and reaction conditions is critical for achieving selectivity between the two double bonds. For example, certain iron catalysts can be used for the Z-selective reductive coupling of alkyl halides with terminal arylalkynes, providing a method for the stereoselective synthesis of specific olefin geometries. acs.org
Derivatization and Chemical Modification of Hydroxyl Groups
The hydroxyl groups of the diol moiety are versatile handles for a wide range of chemical modifications. They can be protected to prevent unwanted reactions during subsequent synthetic steps. Common protecting groups for diols include acetals and silyl (B83357) ethers. nih.gov The choice of protecting group is crucial and depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.
Deoxydehydration Reactions Leading to Alkene Formation from Diols
The direct deoxydehydration (DODH) of a diol involves the removal of two hydroxyl groups, typically from adjacent carbon atoms (vicinal diols), to form a single alkene. nih.govnih.gov This transformation is a powerful tool for reducing the oxygen content of biomass-derived polyols. nih.govnih.govdtu.dk Catalytic systems for this reaction are often based on early transition metal-oxo complexes, with rhenium, molybdenum, and vanadium being prominent examples. nih.govrsc.org
However, this compound is a 1,8-diol, meaning its hydroxyl groups are not on adjacent carbons. Consequently, it cannot undergo a classical vicinal deoxydehydration reaction. Instead, the transformation would proceed as a double dehydration, where each hydroxyl group is eliminated individually with a proton from an adjacent carbon to form two new double bonds, resulting in a conjugated triene system.
The mechanism for such a dehydration, particularly when catalyzed by high-valent oxo-rhenium complexes like methyltrioxorhenium (MTO) or perrhenates (ReO₄⁻), generally involves three key steps:
Condensation: The alcohol substrate condenses with the rhenium(VII) or rhenium(V) center to form a Re-diolate intermediate. dtu.dkmdpi.com
Alkene Extrusion: This is followed by the elimination of an alkene. In the context of a simple dehydration, this step would involve the formation of a double bond and water.
Catalyst Reduction/Regeneration: In a true DODH reaction, a reductant is required to regenerate the active catalytic species, typically reducing Re(VII) to Re(V). dtu.dkmdpi.com For a simple dehydration, this reductive cycle may differ or not be required, depending on the precise catalyst and conditions.
Rhenium-based catalysts are particularly effective for these transformations. nih.gov The process is generally accepted to proceed via a Re(V)↔Re(VII) or a Re(V)↔Re(III) cycle. mdpi.comuu.nl For instance, a Re(V) dioxo species can be considered the true catalyst, which condenses with the diol to form a Re(V)-diolate. This intermediate can then undergo further reaction to release the olefin product. mdpi.com While direct studies on this compound are not prevalent, the extensive research on other diols and polyols provides a strong basis for predicting its behavior under similar catalytic conditions. researchgate.netnih.gov
The table below summarizes typical conditions used for the deoxydehydration of various diols, which can be considered analogous for predicting the requirements for the double dehydration of this compound.
Table 1: Representative Catalytic Systems for Deoxydehydration of Diols
| Catalyst | Substrate Example | Reductant | Yield (%) | Reference |
|---|---|---|---|---|
| NH₄ReO₄ / MeReO₃ | 1,2-Octanediol | Indoline | 70 | researchgate.net |
| Cp*-based trioxorhenium | 1,2-Octanediol | Triphenylphosphine (PPh₃) | Good to Excellent | nih.gov |
| Py₄ReO₂⁺ | 1,2-Octanediol | PPh₃ | Excellent | uu.nl |
| Molybdenum complexes | 1,2-Decanediol | Isopropyl alcohol | ~50 | nih.gov |
Isomerization Reactions of Unsaturated Alcohol and Diene Structures
The structure of this compound contains two key functionalities susceptible to isomerization: a tertiary allylic alcohol at the C-8 position and a non-conjugated diene system (C4=C5 and C9=C10).
Isomerization of the Allylic Alcohol
The redox isomerization of allylic alcohols to the corresponding saturated carbonyl compounds is a well-established transformation, frequently catalyzed by ruthenium complexes. researchgate.netacs.org The mechanism is believed to involve the formation of a ruthenium-hydride intermediate. acs.org The process typically proceeds through coordination of the allylic alcohol to the metal center, followed by a β-hydrogen elimination to generate a hydride species. An intramolecular hydride transfer then produces an oxo complex that releases the final ketone or aldehyde product. acs.org
For this compound, the tertiary allylic alcohol at C-8 could theoretically isomerize. However, the typical outcome is the formation of a ketone from a secondary allylic alcohol or an aldehyde from a primary one. The isomerization of a tertiary allylic alcohol is less common but could potentially lead to an enol intermediate, which would tautomerize to a ketone. This would transform the C-8 hydroxyl group into a carbonyl group at the same position, yielding an unsaturated ketone. This reaction can be bioorthogonal and proceed even under physiological conditions with tailored ruthenium catalysts. acs.org
Isomerization of the Diene Structure
The 1,4-diene-like structure (with the double bonds at C-4 and C-9) can undergo isomerization to form a more stable, conjugated diene system. This type of reaction can be promoted by various transition metal catalysts or under thermal conditions. acs.orgpsu.edu For example, cobalt-based catalysts have been shown to promote the isomerization of (E/Z)-mixtures of 1,3-dienes, proceeding through an intramolecular hydride addition via a [η⁴-(diene)(LCo–H)]⁺ complex. acs.org Similarly, palladium catalysts are widely used for the isomerization and coupling of dienes. rsc.org
In the case of this compound, a catalyzed isomerization could shift the double bond from the C-9/C-10 position to form a conjugated system with the C-4/C-5 double bond (e.g., forming a 4,6-diene or 4,8-diene structure, depending on the mechanism and subsequent rearrangements). The specific product would be highly dependent on the catalyst system employed and the reaction conditions. The driving force for such a reaction is the increased thermodynamic stability of the resulting conjugated π-system.
The following table presents catalysts known to be effective for the isomerization of relevant unsaturated functional groups.
Table 2: Catalysts for Isomerization of Unsaturated Alcohols and Dienes
| Catalyst Type | Transformation | Example Catalyst | Reference |
|---|---|---|---|
| Ruthenium(IV) Complex | Allylic alcohol to ketone | Water-soluble Ru(IV) complexes | acs.org |
| Ruthenium Dimer | Allylic alcohol isomerization | [RuCl₂(η³:η³-C₁₀H₁₆)] | thieme-connect.com |
| Cobalt Complex | (E/Z) Isomerization of 1,3-dienes | (S,S)-(BDPP)CoCl₂ / Me₃Al | acs.org |
| Osmium Vinylidene | Isomerization of metal vinylidene units | Fused-ring osmium complexes | nih.gov |
Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Elucidation of 4,8 Dimethyldeca 4,9 Diene 1,8 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Diene-Diol Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural elucidation of organic compounds, offering detailed insights into the molecular framework. omicsonline.org For a molecule such as 4,8-Dimethyldeca-4,9-diene-1,8-diol, with its multiple stereocenters and functional groups, NMR is indispensable.
Application of One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry
One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provide the initial overview of the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information on the carbon backbone. However, for larger and more complex molecules, these 1D spectra can become crowded and difficult to interpret. researchgate.net
To overcome these limitations, two-dimensional (2D) NMR experiments are employed. openpubglobal.com Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton correlations, identifying adjacent protons and entire spin systems within the molecule. researchgate.netslideshare.net For instance, a COSY spectrum would show correlations between the protons on adjacent carbons in the deca-4,9-diene chain.
Heteronuclear 2D NMR techniques, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning proton and carbon signals unequivocally. openpubglobal.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds), which helps in piecing together the entire molecular structure by connecting different fragments. openpubglobal.com For this compound, HMBC would be instrumental in connecting the methyl groups to their respective positions at C4 and C8 and confirming the positions of the hydroxyl groups.
The stereochemistry of the molecule can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). rsc.org These experiments detect protons that are close in space, providing crucial information about the relative configuration of stereocenters. For example, NOE correlations could help determine the relative stereochemistry of the methyl group at C8 and the hydroxyl group at the same carbon.
| NMR Technique | Information Provided | Application to this compound |
| ¹H NMR | Proton environments and multiplicities | Identifies signals for methyl, methylene, methine, and hydroxyl protons. |
| ¹³C NMR | Carbon skeleton | Determines the number and type of carbon atoms (CH₃, CH₂, CH, C). |
| COSY | ¹H-¹H correlations (vicinal coupling) | Establishes the connectivity of protons along the carbon chain. |
| HSQC | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbons. |
| HMBC | Long-range ¹H-¹³C correlations | Confirms the positions of methyl groups and functional groups. |
| NOESY/ROESY | Through-space ¹H-¹H correlations | Helps in determining the relative stereochemistry of the chiral centers. |
Chiral NMR Approaches for the Determination of Absolute Configuration
While 2D NMR can establish the relative stereochemistry, determining the absolute configuration of chiral centers requires specialized chiral NMR techniques. This often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.net
A common approach is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its chloride. researchgate.net By reacting the diol with both enantiomers of MTPA-Cl, a pair of diastereomeric esters is formed. The ¹H or ¹⁹F NMR spectra of these diastereomers will exhibit chemical shift differences (Δδ values) for protons or fluorine atoms near the newly formed chiral center. researchgate.netfrontiersin.org By analyzing the pattern of these Δδ values, the absolute configuration of the alcohol can be determined. researchgate.net This method could be applied to both the C1 and C8 hydroxyl groups in this compound.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and formula of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.govmiamioh.edu When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. miamioh.edumdpi.com For this compound, characteristic fragmentation pathways would likely involve the loss of water from the alcohol functional groups and cleavage adjacent to the double bonds or the carbons bearing the hydroxyl and methyl groups. Analysis of these fragmentation patterns can help to confirm the connectivity of the molecule. nih.gov
| Mass Spectrometry Data | Interpretation for this compound |
| Molecular Ion Peak (M+) | Confirms the molecular weight of the compound. |
| High-Resolution Mass | Provides the exact mass, allowing for the determination of the molecular formula (C₁₂H₂₂O₂). |
| Fragmentation Peaks | Reveals structural motifs; for example, loss of H₂O (m/z = M-18), loss of a methyl group (m/z = M-15), and cleavage at the allylic positions. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govsemanticscholar.org Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for functional group identification. nih.govnih.gov The resulting spectrum serves as a unique "molecular fingerprint". nih.govhoriba.com
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the alcohol groups (typically a broad band around 3300 cm⁻¹ in the IR spectrum), C-H stretches of the alkyl chain, and C=C stretching vibrations of the diene system. The specific frequencies and intensities of these bands can provide additional structural information. While IR spectroscopy is based on the absorption of light, Raman spectroscopy relies on inelastic scattering, and they have different selection rules, often providing complementary information. semanticscholar.org
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 (broad) | Alcohol (-OH) |
| C-H Stretch (sp³) | 2850-3000 | Alkyl Chain |
| C-H Stretch (sp²) | 3010-3100 | Alkene (=C-H) |
| C=C Stretch | 1640-1680 | Alkene (C=C) |
| C-O Stretch | 1050-1260 | Alcohol (C-OH) |
X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemical Assignment
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure. This technique determines the precise arrangement of all atoms in the crystal lattice, thereby unambiguously establishing the connectivity, conformation, and both the relative and absolute stereochemistry of the molecule. For a complex molecule like this compound with multiple stereocenters, X-ray crystallography is the gold standard for structural assignment.
Chromatographic Methods for Separation, Isolation, and Purity Assessment in Diene-Diol Research
Chromatographic techniques are essential for the separation, isolation, and purification of this compound from reaction mixtures or natural sources. researchgate.net These methods are also crucial for assessing the purity of the final compound. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purification and purity analysis. researchgate.net By selecting an appropriate stationary phase (e.g., normal phase or reverse phase) and mobile phase, the diene-diol can be separated from impurities. A diode-array detector can provide UV-Vis spectra of the eluting peaks, aiding in identification.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. researchgate.net The diene-diol may need to be derivatized to increase its volatility before GC analysis. GC coupled with a mass spectrometer (GC-MS) is a powerful combination for separating and identifying components in a mixture. mdpi.com
Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity assessment. researchgate.net The retention factor (Rf) value of the compound can be used for identification under specific chromatographic conditions.
| Chromatographic Method | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Stationary Phase, Mobile Phase, Flow Rate, Detection Wavelength |
| Gas Chromatography (GC) | Purity Assessment and Analysis of Volatile Derivatives | Column Type, Temperature Program, Carrier Gas Flow Rate |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring and Preliminary Purity Check | Stationary Phase (e.g., Silica Gel), Mobile Phase, Visualization Method |
Computational Chemistry and Theoretical Studies on 4,8 Dimethyldeca 4,9 Diene 1,8 Diol and Analogues
Molecular Modeling and Conformational Analysis of Diene-Diols
Computational methods, ranging from molecular mechanics to quantum mechanics, are employed to map the potential energy surface of the molecule and identify its low-energy conformations. For dienes, a critical conformational aspect is the arrangement around the single bond connecting the two double bonds. The s-cis (syn-periplanar) and s-trans (anti-periplanar) conformations are of particular importance. The s-cis conformation is a prerequisite for participation in concerted pericyclic reactions like the Diels-Alder reaction. masterorganicchemistry.com Bulky substituents on the diene can influence the conformational equilibrium; for instance, a bulky group at the C2 or C3 position can destabilize the s-trans form, thereby favoring the reactive s-cis conformation. wikipedia.org Conversely, bulky groups at the terminal C1 and C4 positions can sterically hinder the approach of a reactant. wikipedia.org
Framework, ball-and-stick, and space-filling models are used to visualize these structures, with computer graphics enabling detailed molecular modeling. ncert.nic.in In cases where experimental structure determination is challenging, computational techniques like comparative protein modeling can predict the structure, especially when the molecule is bound to an enzyme active site. ucdavis.edu
Table 1: Calculated Relative Energies of 4,8-Dimethyldeca-4,9-diene-1,8-diol Conformers
Illustrative data for different dihedral angles of the diene moiety, calculated using a molecular mechanics force field. The s-trans conformer is generally the global minimum, but the s-cis conformer is necessary for certain reactions.
| Conformer | C4-C5-C6-C7 Dihedral Angle (Illustrative) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| s-trans | 180° | 0.00 | ~98.5 |
| gauche | ~60° | 3.5 | ~0.5 |
| s-cis | 0° | 2.5 | ~1.0 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which is key to understanding its reactivity. Methods like DFT are used to calculate the distribution of electrons and the energies of molecular orbitals. researchgate.net For reactions such as the Diels-Alder, Frontier Molecular Orbital (FMO) theory is a powerful predictive tool. Reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net
A smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger interaction, a lower activation barrier, and a faster reaction. researchgate.net Calculations can precisely determine these orbital energies. The nature of substituents on the diene and dienophile significantly alters the HOMO and LUMO energies. Electron-donating groups on the diene raise its HOMO energy, while electron-withdrawing groups on the dienophile lower its LUMO energy. masterorganicchemistry.comresearchgate.netyoutube.com Both effects decrease the HOMO-LUMO gap and accelerate the reaction. masterorganicchemistry.com These computational predictions help in selecting appropriate reaction partners and conditions to achieve a desired outcome.
Table 3: Calculated Electronic Properties of this compound
Illustrative electronic properties calculated using DFT (B3LYP/6-31G* level of theory), providing insight into the molecule's reactivity.
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the highest energy electrons; acts as the electron donor. |
| LUMO Energy | +1.2 eV | Energy of the lowest energy empty orbital; acts as the electron acceptor. |
| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical reactivity and kinetic stability. |
| Ionization Potential | 5.8 eV | Energy required to remove an electron. |
| Dipole Moment | 1.9 D | Measure of the molecule's overall polarity. |
Prediction of Spectroscopic Parameters to Aid Structure Elucidation
Computational chemistry is increasingly used to predict spectroscopic data, which is invaluable for identifying and characterizing new compounds. By simulating spectroscopic experiments, theoretical methods can generate predicted spectra that can be compared with experimental results to confirm a proposed structure.
One prominent application is the prediction of electron ionization mass spectra (EI-MS). escholarship.orgdntb.gov.ua In silico methods like QCEIMS (Quantum Chemistry Electron Ionization Mass Spectrometry) use a combination of molecular dynamics and statistical methods to simulate the fragmentation of a molecule upon electron impact. escholarship.orgdntb.gov.ua These simulations can predict the mass-to-charge ratios (m/z) and relative abundances of the fragment ions, effectively generating a theoretical mass spectrum. nih.gov
While powerful, the accuracy of these predictions can be influenced by factors such as the molecule's size and conformational flexibility. escholarship.orgnih.gov For complex molecules, the computational cost can be high, and improved methods are still needed for large-scale, highly accurate predictions. escholarship.orgdntb.gov.ua Nevertheless, these tools provide crucial support in the structural elucidation of novel compounds, especially when authentic reference standards are unavailable. nih.gov
Table 4: Predicted vs. Hypothetical Experimental Mass Spectrum Fragments for this compound
An illustrative comparison of computationally predicted mass spectral data (m/z) with hypothetical experimental data to demonstrate the utility in structure confirmation.
| Predicted m/z (QCxMS) | Predicted Relative Intensity (%) | Hypothetical Experimental m/z | Hypothetical Relative Intensity (%) | Possible Fragment Identity |
|---|---|---|---|---|
| 182.17 | 5 | 182.17 | 8 | [M]+ (Molecular Ion) |
| 164.16 | 45 | 164.16 | 52 | [M-H2O]+ |
| 149.15 | 20 | 149.15 | 25 | [M-H2O-CH3]+ |
| 123.12 | 100 | 123.12 | 100 | [C9H15]+ |
| 69.07 | 80 | 69.07 | 85 | [C5H9]+ |
Applications of 4,8 Dimethyldeca 4,9 Diene 1,8 Diol As a Building Block in Complex Chemical Synthesis
Role as a Key Intermediate in Natural Product Total Synthesis
While specific examples of the direct incorporation of 4,8-dimethyldeca-4,9-diene-1,8-diol into the total synthesis of a named natural product are not extensively documented in publicly available literature, its structural motifs are highly relevant to the synthesis of various natural products, particularly terpenes and insect pheromones. youtube.commdpi.com The diene functionality is a common feature in many natural products and serves as a handle for key carbon-carbon bond-forming reactions. mdpi.com
The total synthesis of complex terpenes often relies on the strategic use of polyene precursors to construct intricate cyclic systems. youtube.com The diene portion of this compound could, in principle, participate in intramolecular cyclization reactions, such as Diels-Alder or ene reactions, to form cyclic or polycyclic frameworks that are characteristic of many terpenoid natural products. youtube.comnih.gov Furthermore, the hydroxyl groups can be used to introduce additional functionality or to serve as points of attachment for other fragments in a convergent synthesis strategy.
In the context of insect pheromone synthesis, many of these semiochemicals are long-chain unsaturated alcohols, aldehydes, or esters. organic-chemistry.org The carbon skeleton and functional groups of this compound make it an attractive starting material for the synthesis of such compounds. For instance, the diene could be selectively modified or cleaved to achieve the desired chain length and unsaturation pattern, while the hydroxyl groups could be oxidized or esterified to yield the final pheromone product. The synthesis of insect pheromones often requires high stereochemical control, and the chiral centers that could be established from the diol's hydroxyl groups would be advantageous in this regard. organic-chemistry.orgmasterorganicchemistry.com
Precursor for the Generation of Advanced Synthetic Intermediates
The chemical structure of this compound allows for its conversion into a variety of advanced synthetic intermediates. The presence of both diene and diol functionalities offers multiple pathways for selective chemical transformations.
The diene moiety can be functionalized in numerous ways. For example, epoxidation of the double bonds would yield diepoxides, which are valuable intermediates for the synthesis of polyether natural products or for the introduction of multiple stereocenters. Dihydroxylation of the diene would lead to a tetraol, a highly functionalized building block for carbohydrate mimetics or other polyhydroxylated natural products. researchgate.net
The hydroxyl groups of this compound can be readily transformed into other functional groups. Oxidation of the primary and secondary alcohols would yield the corresponding aldehyde/ketone or dicarboxylic acid derivatives. These functionalized intermediates could then be used in a variety of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, or amidations, to further elaborate the molecular structure. The conversion of the diol to a dimesylate or ditosylate would transform the hydroxyl groups into good leaving groups, facilitating nucleophilic substitution reactions to introduce a wide range of other functionalities.
Furthermore, the combination of the diene and diol functionalities allows for the synthesis of chiral synthons. youtube.com For instance, asymmetric epoxidation or dihydroxylation of the diene, potentially directed by one of the hydroxyl groups, could lead to the formation of chiral, non-racemic intermediates. These chiral building blocks are of immense value in the enantioselective synthesis of complex target molecules. youtube.com
| Starting Material | Reagents/Conditions | Product (Advanced Synthetic Intermediate) | Potential Applications |
| This compound | m-CPBA | 4,5-Epoxy-8,9-epoxy-4,8-dimethyldecan-1,8-diol | Synthesis of polyether natural products |
| This compound | OsO₄, NMO | 4,5,8,9-Tetrahydroxy-4,8-dimethyldecan-1,8-diol | Synthesis of carbohydrate mimetics |
| This compound | PCC or DMP | 8-Hydroxy-4,8-dimethyl-deca-4,9-dien-1-al | Wittig reactions, aldol condensations |
| This compound | MsCl, Et₃N | 4,8-Dimethyldeca-4,9-diene-1,8-diyl dimethanesulfonate | Nucleophilic substitution reactions |
This table presents hypothetical transformations based on standard organic chemistry principles.
Participation in Cycloaddition Reactions, Including Diels-Alder and Hetero-Diels-Alder
The conjugated diene system within this compound makes it a prime candidate for participation in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgresearchgate.net The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings with a high degree of stereocontrol. organic-chemistry.org In a hypothetical reaction, the diene of this compound could react with a suitable dienophile, such as maleic anhydride (B1165640) or an acrylate, to form a cyclohexene (B86901) derivative. The resulting product would contain the hydroxyl groups from the original diol, providing handles for further functionalization.
The general scheme for a Diels-Alder reaction is as follows:
The reactivity of the diene in a Diels-Alder reaction is influenced by the substituents on the diene. In the case of this compound, the alkyl substituents on the diene would have a modest electronic effect. The reaction conditions, such as temperature and the use of Lewis acid catalysts, could be optimized to promote the desired cycloaddition.
Furthermore, the diene of this compound could potentially participate in hetero-Diels-Alder reactions. organic-chemistry.org In this variation of the Diels-Alder reaction, either the diene or the dienophile contains a heteroatom, such as nitrogen or oxygen. organic-chemistry.org For example, reaction with a nitroso compound could lead to the formation of a six-membered heterocyclic ring containing a nitrogen-oxygen bond. These heterocyclic structures are present in a variety of biologically active compounds.
The intramolecular version of the Diels-Alder reaction is also a possibility, although it would require suitable tethering of a dienophile to one of the hydroxyl groups of this compound. Such a reaction would lead to the formation of a bicyclic or polycyclic system, offering a rapid increase in molecular complexity.
| Diene | Dienophile | Reaction Type | Potential Product Class |
| This compound | Maleic Anhydride | Diels-Alder | Functionalized cyclohexene |
| This compound | Acrylonitrile | Diels-Alder | Cyano-substituted cyclohexene |
| This compound | Nitrosobenzene | Hetero-Diels-Alder | Oxazine derivative |
| This compound derivative | (Tethered alkene) | Intramolecular Diels-Alder | Bicyclic system |
This table illustrates potential cycloaddition reactions based on the known reactivity of dienes.
Utility in Polymer Chemistry and Materials Science Applications
The bifunctional nature of this compound, possessing two hydroxyl groups and a diene system, suggests its potential utility in polymer chemistry and materials science. Diols are common monomers for the synthesis of polyesters, polycarbonates, and polyurethanes through polycondensation reactions.
The two hydroxyl groups of this compound can react with dicarboxylic acids or their derivatives to form unsaturated polyesters. The presence of the diene functionality along the polymer backbone would introduce sites of unsaturation. These unsaturated sites could be subsequently used for cross-linking reactions, for example, through vulcanization or by reaction with a suitable cross-linking agent, to form thermosetting polymers. The properties of the resulting polymer, such as its flexibility, thermal stability, and mechanical strength, could be tuned by the choice of the dicarboxylic acid comonomer.
| Diol Monomer | Dicarboxylic Acid Monomer | Polymer Type | Potential Properties |
| This compound | Adipic Acid | Unsaturated Polyester (B1180765) | Flexible, potential for cross-linking |
| This compound | Terephthalic Acid | Unsaturated Polyester | More rigid, higher thermal stability |
| This compound | Sebacic Acid | Unsaturated Polyester | Potentially biodegradable |
This table outlines potential polyester synthesis based on the polycondensation of diols and dicarboxylic acids.
Furthermore, the diene functionality itself can be directly involved in polymerization reactions. Acyclic diene metathesis (ADMET) polymerization is a powerful method for the synthesis of polyolefins from α,ω-dienes. While this compound is not a terminal diene, derivatives of it could potentially be designed to undergo ADMET polymerization.
The presence of both hydroxyl and diene functionalities also opens up the possibility of creating functional materials. For instance, the hydroxyl groups could be used to graft the molecule onto a surface or to another polymer, while the diene could then be used for subsequent chemical modifications or for cross-linking. This could be a route to novel hydrogels or functional coatings.
Future Directions and Emerging Research Avenues for 4,8 Dimethyldeca 4,9 Diene 1,8 Diol Chemistry
Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of diene-diols like 4,8-Dimethyldeca-4,9-diene-1,8-diol often relies on catalytic processes. Future research will undoubtedly focus on developing more efficient and selective catalytic systems. Key areas of advancement will likely include:
Homogeneous Catalysis: The use of well-defined transition metal complexes (e.g., ruthenium, rhodium, palladium) for the selective dihydroxylation of a corresponding precursor diene. Research will aim for catalysts with higher turnover numbers (TONs) and turnover frequencies (TOFs), operating under milder reaction conditions.
Heterogeneous Catalysis: The development of solid-supported catalysts offers significant advantages in terms of catalyst separation and recycling. Zeolites and metal-organic frameworks (MOFs) could be designed with specific pore sizes and active sites to control the regioselectivity and stereoselectivity of the diol formation.
Biocatalysis: The use of enzymes, such as hydroxylases and reductases, presents a green and highly selective alternative to traditional chemical methods. Future work could involve the directed evolution of enzymes to optimize their activity and substrate specificity for the synthesis of this compound.
| Catalyst Type | Potential Advantages | Research Focus |
| Homogeneous | High activity and selectivity | Lower catalyst loading, milder conditions |
| Heterogeneous | Easy separation and recyclability | Tailored pore size and active sites |
| Biocatalytic | High selectivity, green conditions | Enzyme evolution for specific substrates |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The transition from batch to continuous flow processing is a major trend in modern chemical manufacturing. For the synthesis of this compound, flow chemistry offers several potential benefits:
Improved Safety: Flow reactors handle smaller volumes of reactants at any given time, mitigating risks associated with exothermic reactions or unstable intermediates.
Enhanced Efficiency: The high surface-area-to-volume ratio in flow reactors can lead to improved heat and mass transfer, resulting in faster reaction times and higher yields.
Automation and Optimization: Automated flow systems allow for rapid screening of reaction parameters (temperature, pressure, catalyst loading, stoichiometry) to quickly identify optimal synthesis conditions. The integration of in-line analytical techniques can provide real-time monitoring and control of the reaction.
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The unique combination of diene and diol functionalities in this compound opens the door to a wide range of chemical transformations. Future research is expected to explore:
Intramolecular Cyclizations: The hydroxyl groups can act as internal nucleophiles, leading to the formation of cyclic ethers through intramolecular addition to the diene system. This could be a pathway to novel heterocyclic compounds.
Polymerization: The diol functionality makes this compound a potential monomer for the synthesis of polyesters and polyurethanes. The diene moiety could be used for subsequent cross-linking or functionalization of the polymer backbone.
Metathesis Reactions: The diene could participate in various metathesis reactions (e.g., ring-closing metathesis, cross-metathesis) to create new carbon-carbon bonds and access more complex molecular architectures.
Advancements in Sustainable and Biorenewable Routes to Diene-Diols
The increasing demand for sustainable chemical processes will drive research towards the production of diene-diols from renewable feedstocks. Key strategies include:
Q & A
Q. What are the recommended methods for synthesizing 4,8-Dimethyldeca-4,9-diene-1,8-diol in laboratory settings?
- Methodological Answer: The compound can be synthesized via stereoselective methods or isolated from natural sources such as fungi, where it is found as a side chain in highly oxygenated cyclohexene derivatives. Key steps include:
- Isolation from fungi : Use column chromatography and HPLC for purification after extraction with organic solvents (e.g., ethyl acetate) .
- Chemical synthesis : Employ allylic oxidation or coupling reactions to introduce the diene and diol moieties, with careful control of stereochemistry.
Characterization should include NMR (¹H, ¹³C) and MS to confirm structure and purity.
Q. How can researchers characterize the structural configuration of this compound using spectroscopic techniques?
- Methodological Answer:
- NMR spectroscopy : Analyze coupling constants (J-values) for double bonds (4,9-diene) and hydroxyl proton signals. Compare with known diastereomers to resolve stereochemistry.
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular formula (C₁₂H₂₀O₂) and fragmentation patterns.
- Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with computational models to assign absolute configurations .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer:
- Store under inert gas (e.g., argon) at -20°C to prevent oxidation of the diene and diol groups.
- Avoid exposure to strong oxidizers, acids, or bases, which may degrade the compound. Use amber vials to limit light-induced degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?
- Methodological Answer:
- Cross-validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity.
- Isotopic labeling : Introduce deuterium at specific positions to clarify ambiguous signals.
- Theoretical calculations : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data .
Q. How does stereochemistry influence the bioactivity of this compound, and what experimental approaches elucidate this?
- Methodological Answer:
- Bioactivity assays : Test enantiomers against bacterial strains (e.g., Staphylococcus aureus) to correlate stereochemistry with antibacterial efficacy.
- Molecular docking : Model interactions with target enzymes (e.g., bacterial cell wall synthases) to identify stereospecific binding sites.
- Synthesis of analogs : Modify hydroxyl or methyl groups to assess structure-activity relationships (SAR) .
Q. What in vitro models are suitable for assessing the antibacterial activity of this compound?
- Methodological Answer:
- Minimum Inhibitory Concentration (MIC) assays : Use standardized protocols (CLSI guidelines) with Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics : Monitor bactericidal effects over 24 hours under controlled pH and temperature.
- Synergy studies : Combine with commercial antibiotics (e.g., ampicillin) to identify potentiating effects .
Q. How can researchers quantify this compound in biological matrices?
- Methodological Answer:
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for separation.
- Internal standards : Use deuterated analogs to correct for matrix effects.
- Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound from urine or plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
